molecular formula C10H19N B13019999 {3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine

{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine

Cat. No.: B13019999
M. Wt: 153.26 g/mol
InChI Key: BJRLOUKBPKZCCL-UHFFFAOYSA-N
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Description

{3-Tert-butylbicyclo[111]pentan-1-yl}methanamine is a bicyclic amine compound characterized by a tert-butyl group attached to a bicyclo[111]pentane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a followed by a series of reduction and cyclization steps.

    Introduction of the tert-butyl group: This step involves the alkylation of the bicyclo[1.1.1]pentane core using tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for scale, yield, and cost-efficiency. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitroso compounds, secondary and tertiary amines, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of {3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate
  • 3-tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride
  • {3-tert-butylbicyclo[1.1.1]pentan-1-yl}methanol

Uniqueness

{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)methanamine

InChI

InChI=1S/C10H19N/c1-8(2,3)10-4-9(5-10,6-10)7-11/h4-7,11H2,1-3H3

InChI Key

BJRLOUKBPKZCCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C12CC(C1)(C2)CN

Origin of Product

United States

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